molecular formula C27H23FN4O4S B611159 4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide CAS No. 1190836-34-0

4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

Cat. No. B611159
CAS RN: 1190836-34-0
M. Wt: 518.5634
InChI Key: ORRNXRYWGDUDOG-UHFFFAOYSA-N
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Description

The compound “4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide” is a fused heterocyclic kinase inhibitor . It is useful as a protein kinase inhibitor and therefore is useful for treating cancer and other protein kinase mediated diseases .


Synthesis Analysis

The synthesis of this compound involves linking 4-amino-3-fluorophenol with 2-phenylacetyl isothiocyanate . More details about the synthesis process can be found in the referenced patent .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . These databases provide detailed information about the structure, including the molecular formula, which is C31H36FN7O3S for one of its forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area .

Scientific Research Applications

Antitumor Immunity

TAS-115 is an oral multi-receptor tyrosine kinase inhibitor that strongly inhibits kinases implicated in antitumor immunity, such as colony stimulating factor 1 receptor and vascular endothelial growth factor receptor . It has been found to upregulate interferon γ (IFNγ) and interleukin-2 secretion by T cells, suggesting that TAS-115 activates T cells . Gene expression analysis suggested that TAS-115 promoted M1 macrophage differentiation .

Gastric Cancer Treatment

TAS-115 has shown potential in the treatment of gastric cancer. It was found to prolong the lifespan in peritoneal dissemination mouse models of human gastric cancer cell line resistant to sunitinib . The prominent safety profile of TAS-115 can lead to more therapeutic benefit via a durable inhibition of angiogenesis .

Pulmonary Fibrosis Treatment

TAS-115 has shown potential in the treatment of pulmonary fibrosis. In a study, TAS-115 was found to be effective in patients with idiopathic pulmonary fibrosis (IPF) pre-treated with pirfenidone or nintedanib and treatment-naïve patients . TAS-115 showed acceptable tolerability and a manageable safety profile .

Modulation of Tumor Immune Microenvironment

TAS-115 has been found to modulate the tumor immune microenvironment. It promotes antitumor immunity and contributes to anti-PD-1 antibody therapy . In in vivo experiments, although TAS-115 exerted a moderate antitumor effect under immunodeficient conditions, this effect was enhanced under immunocompetent conditions .

Inhibition of Multiple Tyrosine Kinases

TAS-115 is a multi-kinase inhibitor that inhibits several kinases, including colony stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor (VEGFR), MET, and platelet-derived growth factor receptor (PDGFR) . This broad spectrum of inhibition makes TAS-115 a promising therapeutic agent for various diseases.

properties

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRNXRYWGDUDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

CAS RN

1190836-34-0
Record name TAS-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMUFETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Similar to the synthesis of Example 1, compound 1e (20 mg), 40% aqueous solution of methylamine (5 μL), and DMTMM•n-hydrate (22 mg) were dissolved in tetrahydrofuran (1 mL), followed by stirring at 30° C. for 1 hour, to thereby yield the titled compound 6 (18.4 mg, yield: 96%).
Name
compound 1e
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 μL
Type
reactant
Reaction Step One
[Compound]
Name
DMTMM•n-hydrate
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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